2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CD-349 is synthesized through the cyclization of 3-nitrobenzaldehyde with 3-nitratopropyl-3-aminocrotonate and 2-nitratopropyl acetoacetate in refluxing benzene . The starting materials for this synthesis are obtained as follows:
- The reaction of diketene with 3-bromopropanol using sodium acetate at 50°C yields 3-bromopropyl acetoacetate.
- This intermediate is then reacted with silver nitrate in refluxing acetonitrile to produce 3-nitratopropyl acetoacetate.
- Finally, this compound is treated with ammonia in tetrahydrofuran to afford the aminocrotonic ester .
Industrial Production Methods
The industrial production of CD-349 involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
CD-349 undergoes various chemical reactions, including:
Oxidation: CD-349 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding reduced forms using suitable reducing agents.
Substitution: CD-349 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of CD-349 .
Scientific Research Applications
CD-349 has a wide range of scientific research applications:
Mechanism of Action
CD-349 exerts its effects by blocking voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into cells. This action reduces the contraction of vascular smooth muscle, leading to vasodilation and decreased blood pressure . The compound also increases the levels of cyclic guanosine monophosphate in blood vessels, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
CD-349 is compared with other calcium channel antagonists such as nifedipine, diltiazem, and verapamil . While all these compounds share a common mechanism of action, CD-349 is unique due to its hybrid property of calcium antagonism and cyclic guanosine monophosphate elevation . This dual action makes CD-349 particularly effective in certain cardiovascular conditions.
List of Similar Compounds
- Nifedipine
- Diltiazem
- Verapamil
- Amlodipine
- Felodipine
Properties
CAS No. |
88594-08-5 |
---|---|
Molecular Formula |
C21H24N4O12 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3 |
InChI Key |
QSTCLWROWBZZLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CD 349 CD-349 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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